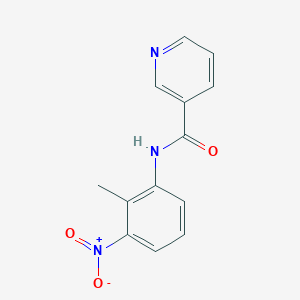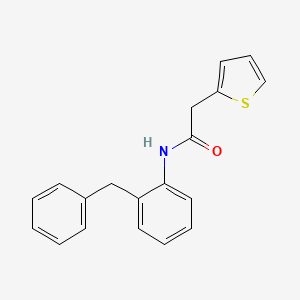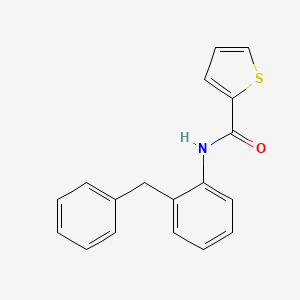![molecular formula C17H10Cl2N2O2S B3597643 N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide](/img/structure/B3597643.png)
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide
Overview
Description
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide is a complex organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a dichlorophenyl group, a thienyl group, and a furamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide typically involves the reaction of 2-cyano-N-(2,4-dichlorophenyl)acetamide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF). The intermediate salt formed in situ reacts with various α-halogenated reagents like ethyl chloroacetate, α-bromoethylpropionate, and α-bromo ethyl butanoate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide has several scientific research applications:
Chemistry: It is used as a reactant or intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is being conducted to explore its potential as an antiviral and anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]-5-methyl-2-furamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamides and derivatives of thienyl and furamide groups. Examples include:
- 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- Ethyl 2-amino-5-cyano-6-oxo-4-(4-methylphenyl)-pyridine-3-carboxylate .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[3-cyano-4-(2,4-dichlorophenyl)thiophen-2-yl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2O2S/c1-9-2-5-15(23-9)16(22)21-17-12(7-20)13(8-24-17)11-4-3-10(18)6-14(11)19/h2-6,8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXFWAUPAYNRBOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-ETHOXYPHENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3597565.png)
![N-[3-(aminocarbonyl)-4,5-dihydronaphtho[1,2-b]thien-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B3597567.png)

![8-[(phenylthio)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3597590.png)
![N-{3-[(2-METHOXYPHENYL)CARBAMOYL]-4,5-DIMETHYL-2-THIENYL}NICOTINAMIDE](/img/structure/B3597597.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B3597623.png)
METHANONE](/img/structure/B3597627.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B3597628.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B3597655.png)

![1-Phenyl-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B3597676.png)
